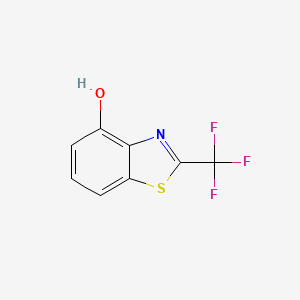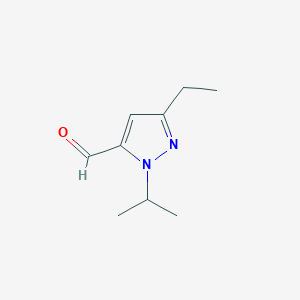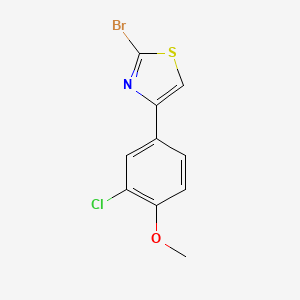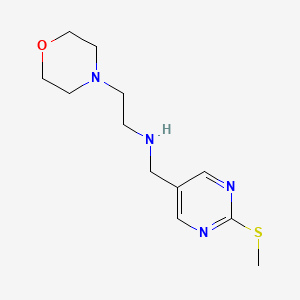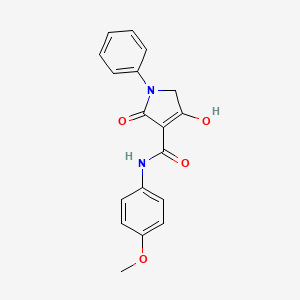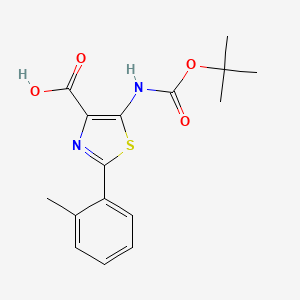
5-(Boc-amino)-2-(O-tolyl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an o-tolyl group, and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-(o-tolyl)thiazole-4-carboxylicacid: Lacks the Boc protecting group.
5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylicacid: Contains a phenyl group instead of an o-tolyl group.
Uniqueness
The presence of the Boc protecting group and the o-tolyl group makes 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid unique, as these groups can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C16H18N2O4S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-9-7-5-6-8-10(9)12-17-11(14(19)20)13(23-12)18-15(21)22-16(2,3)4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
Clave InChI |
IBVOOCFOPBYDBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=C(S2)NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


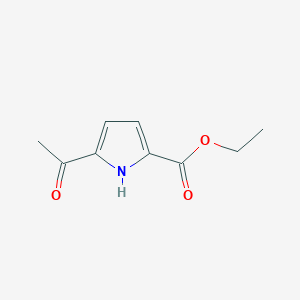

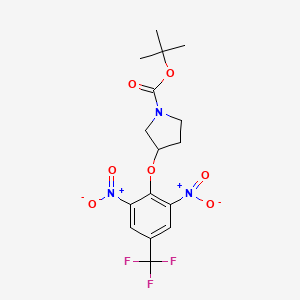
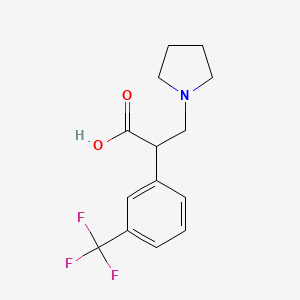
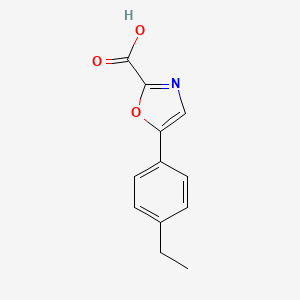
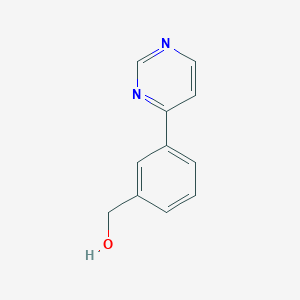
![tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)
